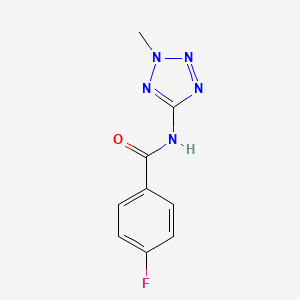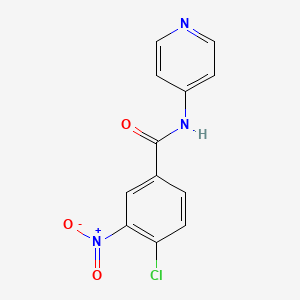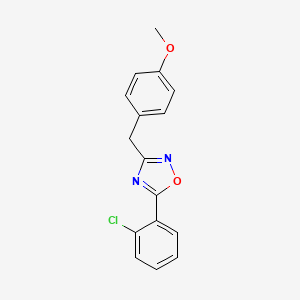![molecular formula C15H13N3O2 B5763374 3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5763374.png)
3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring. In
Aplicaciones Científicas De Investigación
3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antibacterial, antifungal, and antitumor activities. Additionally, this compound has been shown to possess anti-inflammatory, anticonvulsant, and analgesic properties. Furthermore, it has been used as a fluorescent probe for the detection of nitric oxide in biological systems.
Mecanismo De Acción
The mechanism of action of 3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of various enzymes and proteins. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine are diverse and depend on the specific application. For example, studies have shown that this compound can inhibit the growth of various bacterial and fungal strains. Additionally, it has been found to possess significant antitumor activity against various cancer cell lines. Furthermore, it has been shown to possess anti-inflammatory, anticonvulsant, and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its broad range of biological activities. This compound has been shown to exhibit significant antibacterial, antifungal, and antitumor activities, making it a valuable tool for researchers in various fields. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields.
However, there are also some limitations associated with the use of 3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. For example, this compound may exhibit cytotoxic effects at high concentrations, which can limit its use in certain applications. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One area of interest is the development of new synthetic methods for this compound, which could improve its yield and purity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various fields. Furthermore, there is a need for more in-depth studies on the safety and toxicity of this compound, particularly at high concentrations. Finally, the potential use of this compound as a fluorescent probe for the detection of nitric oxide in biological systems warrants further investigation.
Métodos De Síntesis
The synthesis of 3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 3-methylphenol, 2-chloropyridine, and 1,2,4-oxadiazole-5-carbaldehyde in the presence of a base such as potassium carbonate. The reaction takes place at elevated temperatures and is typically carried out in a solvent such as dimethylformamide (DMF). The product is then purified through column chromatography to obtain the pure compound.
Propiedades
IUPAC Name |
5-[(3-methylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-11-4-2-6-13(8-11)19-10-14-17-15(18-20-14)12-5-3-7-16-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZGDKYQMCHPEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5-[(3-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5763313.png)
![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzonitrile](/img/structure/B5763324.png)
![4-(2,4-dimethylbenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5763329.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(5-ethyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5763333.png)
![1,1'-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5763344.png)


![3-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid](/img/structure/B5763366.png)
![1-[2-(2-naphthyloxy)ethyl]piperidine](/img/structure/B5763372.png)

![2-(2-chlorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5763384.png)
![3-[(2-chloro-4-fluorophenoxy)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B5763390.png)